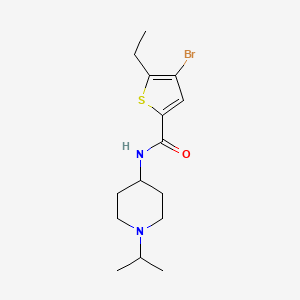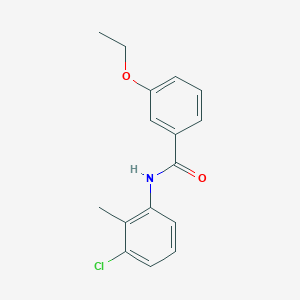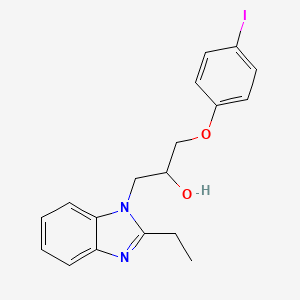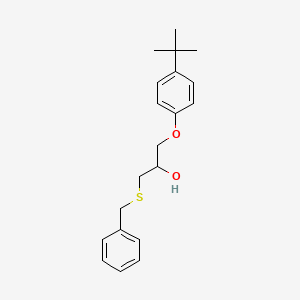
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as BRET, is a chemical compound that has gained significant attention in the field of scientific research. BRET is a potent and selective inhibitor of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC in cannabis. The purpose of
Mecanismo De Acción
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the activity of this receptor, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and GABA. This mechanism of action is thought to underlie the therapeutic effects of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide in various conditions.
Biochemical and Physiological Effects:
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has several advantages as a tool in pharmacological research. It is highly selective for the CB1 receptor, which allows researchers to study the function of this receptor in isolation. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide in various neurological disorders. Finally, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide may be useful in the study of the endocannabinoid system, which is involved in a variety of physiological processes.
Métodos De Síntesis
The synthesis of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-bromo-4-chloropyrimidine with 4-piperidinylmagnesium bromide to form 4-bromo-5-ethyl-2-piperidinylpyrimidine. This compound is then reacted with 2-thiophenecarboxylic acid to produce 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant effects in animal models. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has also been investigated as a potential treatment for obesity, addiction, and various neurological disorders. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been used as a tool in pharmacological research to study the function of the CB1 receptor.
Propiedades
IUPAC Name |
4-bromo-5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OS/c1-4-13-12(16)9-14(20-13)15(19)17-11-5-7-18(8-6-11)10(2)3/h9-11H,4-8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDSZIOMGAAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)



![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
